Cas no 862271-10-1 (Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-)
Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-, is a chiral piperazine derivative featuring a fluorophenyl substituent, which enhances its potential as a key intermediate in pharmaceutical synthesis. The stereospecific (S)-configuration at the chiral center ensures high enantiomeric purity, making it valuable for applications requiring precise stereochemistry. The presence of the 4-fluorophenyl group contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS disorders or receptor-specific interactions. Its structural rigidity and functional group compatibility further support its use in complex synthetic routes. This compound is typically employed in research settings for the design of novel therapeutics with improved selectivity and pharmacokinetic properties.
![Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/862271-10-1x500.png)
862271-10-1 structure
Product name:Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-
CAS No:862271-10-1
MF:C12H17FN2
MW:208.275186300278
CID:4248151
Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-
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- Inchi: 1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1
- InChI Key: PEOPJIYWTHRKKU-JTQLQIEISA-N
- SMILES: N1([C@H](C2=CC=C(F)C=C2)C)CCNCC1
Experimental Properties
- Density: 1.077±0.06 g/cm3(Predicted)
- Boiling Point: 279.5±25.0 °C(Predicted)
- pka: 9.10±0.10(Predicted)
Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24827601-1.0g |
1-[(1S)-1-(4-fluorophenyl)ethyl]piperazine |
862271-10-1 | 95% | 1.0g |
$0.0 | 2022-12-14 |
Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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